

Unveiling the Therapeutic Potential: Biological Activities of Cyclohexanehexone Derivatives

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Compound of Interest

Compound Name: Cyclohexanehexone

Cat. No.: B1329327

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Application Notes and Protocols for Researchers and Drug Development Professionals

Cyclohexanehexone derivatives, a class of organic compounds characterized by a six-membered ring with multiple ketone groups, have emerged as a promising scaffold in medicinal chemistry. These compounds and their analogs, including cyclohexenone and cyclohexanone derivatives, have demonstrated a wide spectrum of biological activities, indicating their potential for the development of novel therapeutic agents. This document provides a detailed overview of their key biological activities, supported by quantitative data, experimental protocols, and visual representations of the underlying mechanisms and workflows.

Anticancer Activity

Cyclohexanehexone derivatives have shown significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.

Inhibition of Cancer Cell Proliferation and Clonogenicity

A series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been investigated for their ability to inhibit the growth of human colon carcinoma HCT116 cells. The clonogenic survival assay, a measure of a single cell's ability to proliferate into a colony, revealed that these compounds effectively inhibit cancer cell proliferation at micromolar concentrations.

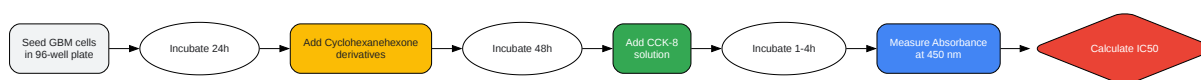
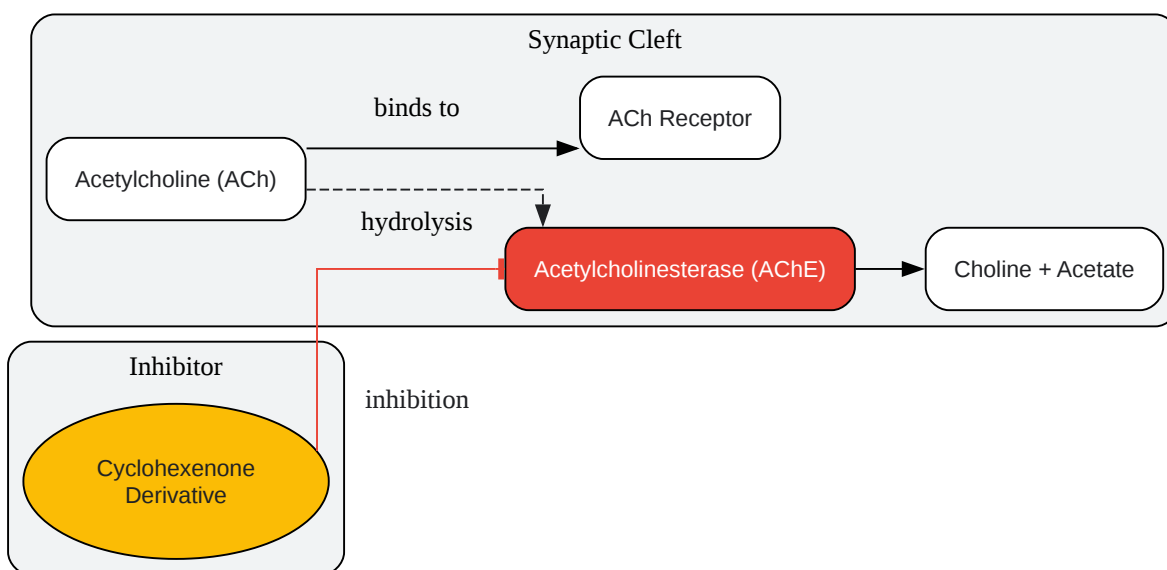
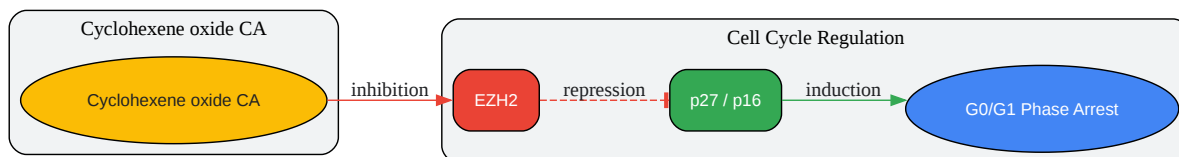
Quantitative Data: Anticancer Activity

Compound Class	Cell Line	Assay	Activity Metric	Value	Reference
Ethyl 3,5-diphenyl-2-cyclohexenon e-6-carboxylate derivatives	HCT116	Clonogenic Assay	Effective Concentration	20–40 μ M	[1]
Cyclohexene oxide CA	Glioblastoma (GBM)	Cell Viability	IC50	Lowest among tested analogues	[2]

Induction of G0/G1 Phase Cell Cycle Arrest in Glioblastoma

Cyclohexene oxide CA, a derivative of zeilenone, has been identified as a potent inhibitor of glioblastoma (GBM) cell growth.[\[2\]](#) Its mechanism of action involves the induction of G0/G1 phase cell cycle arrest by interfering with the Enhancer of Zeste Homolog 2 (EZH2).[\[2\]](#) EZH2 is a histone methyltransferase that plays a crucial role in cell cycle progression. By inhibiting EZH2, Cyclohexene oxide CA leads to the upregulation of cyclin-dependent kinase inhibitors p27 and p16, which in turn halt the cell cycle.[\[2\]](#)

Signaling Pathway: EZH2-Mediated Cell Cycle Arrest in Glioblastoma



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References

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- 2. search.library.ucla.edu [search.library.ucla.edu]
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